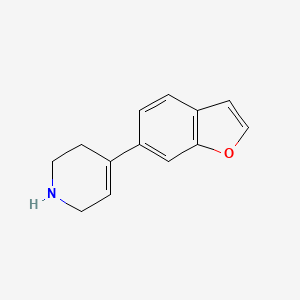

4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine

CAS No.:

Cat. No.: VC18584312

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO |

|---|---|

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 4-(1-benzofuran-6-yl)-1,2,3,6-tetrahydropyridine |

| Standard InChI | InChI=1S/C13H13NO/c1-2-12(10-3-6-14-7-4-10)9-13-11(1)5-8-15-13/h1-3,5,8-9,14H,4,6-7H2 |

| Standard InChI Key | KCLFAHPNWVZMPB-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC=C1C2=CC3=C(C=C2)C=CO3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine combines a benzofuran ring system—a bicyclic structure comprising fused benzene and furan rings—with a partially saturated tetrahydropyridine moiety. The benzofuran component contributes aromatic stability and π-electron density, while the tetrahydropyridine ring introduces conformational flexibility and basic nitrogen functionality . Key structural descriptors include:

Table 1: Fundamental molecular properties

| Property | Value |

|---|---|

| IUPAC Name | 4-(1-benzofuran-6-yl)-1,2,3,6-tetrahydropyridine |

| Canonical SMILES | C1CNCC=C1C2=CC3=C(C=C2)C=CO3 |

| Standard InChIKey | KCLFAHPNWVZMPB-UHFFFAOYSA-N |

| PubChem CID | 21463005 |

The compound’s three-dimensional conformation allows for diverse intermolecular interactions, including hydrogen bonding via the pyridinyl nitrogen and hydrophobic contacts through the benzofuran system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) serve as primary tools for structural validation. The -NMR spectrum typically exhibits:

-

Aromatic protons in the benzofuran region (δ 6.8–7.9 ppm)

-

Allylic protons from the tetrahydropyridine ring (δ 2.5–3.2 ppm)

-

Distinct coupling patterns for the unsaturated C=C bond in the tetrahydropyridine system .

High-resolution MS data confirm the molecular ion peak at m/z 199.25, consistent with the molecular formula .

Synthetic Methodologies

Precursor Selection

Synthesis begins with 2-acetylbenzofuran derivatives and 2-mercaptobenzimidazole, refluxed in acetic acid to form intermediate sulfanyl benzofuran ethanones . Cyclization using polyphosphoric acid yields the tetrahydropyridine-benzofuran hybrid, though specific reaction conditions for 4-(1-Benzofuran-6-yl)-1,2,3,6-tetrahydropyridine remain proprietary.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring benzofuran substitution at the 6-position requires careful control of electrophilic aromatic substitution conditions.

-

Ring Saturation: Partial hydrogenation of pyridine precursors must avoid over-reduction to piperidine derivatives .

Table 2: Representative reaction yields for analogous compounds

| Intermediate | Yield (%) | Melting Point (°C) |

|---|---|---|

| Sulfanyl benzofuran ethanone | 85 | 170–173 |

| Cyclized thiazolo-benzimidazole | 83 | 180–182 |

While these data pertain to structurally related molecules, they illustrate the efficiency achievable in benzofuran-containing syntheses .

Biological Activity and Mechanistic Insights

Serotonin Receptor Modulation

The compound’s structural similarity to known serotonin (5-HT) receptor ligands, such as arylpiperazines, suggests potential affinity for 5-HT and 5-HT subtypes. Molecular docking studies on analogous benzofuran-thiazolo benzimidazoles reveal binding energies of −3.7 to −5.4 kcal/mol at therapeutic targets, hinting at moderate to strong interactions .

Pharmacological Applications and Development Prospects

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier, inferred from its LogP value of 1.21 , positions it as a candidate for:

-

Anxiety and depression therapies via 5-HT receptor modulation

Antimicrobial Drug Development

Hybrid benzofuran-heterocycles have demonstrated broad-spectrum activity against resistant pathogens. Functionalization of the tetrahydropyridine nitrogen could enhance solubility and target specificity .

Table 3: Comparative bioactivity of benzofuran derivatives

| Compound Class | Antifungal MIC (μg/mL) | Anthelmintic Efficacy (% paralysis) |

|---|---|---|

| Benzofuran-thiazolo benzimidazoles | 16–32 | 80–100 (at 40 mg/mL) |

| Fluconazole (control) | 2–4 | N/A |

Characterization and Analytical Challenges

Stability Considerations

Accelerated stability studies under ICH guidelines (40°C/75% RH) should monitor:

-

Oxidation of the tetrahydropyridine ring

-

Hydrolytic cleavage of the furan oxygen under acidic conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume